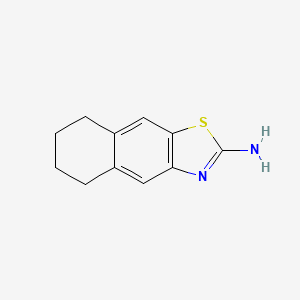

2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole

Description

2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole is a bicyclic heterocyclic compound featuring a thiazole ring fused to a partially hydrogenated naphthalene system. This structure imparts unique electronic and steric properties, making it a scaffold of interest in medicinal chemistry and materials science. The amino group at position 2 enhances its reactivity, enabling diverse functionalization for applications ranging from antimicrobial agents to fluorescent probes .

Properties

IUPAC Name |

5,6,7,8-tetrahydrobenzo[f][1,3]benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c12-11-13-9-5-7-3-1-2-4-8(7)6-10(9)14-11/h5-6H,1-4H2,(H2,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJESYBABQHCPFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=CC3=C(C=C2C1)N=C(S3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601240964 | |

| Record name | 5,6,7,8-Tetrahydronaphtho[2,3-d]thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143174-11-2 | |

| Record name | 5,6,7,8-Tetrahydronaphtho[2,3-d]thiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143174-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6,7,8-Tetrahydronaphtho[2,3-d]thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601240964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation with α-Bromoketones

A mixture of tetralin-1-amine (1.0 equiv) and 2-bromo-1-(3-trifluoromethylphenyl)ethanone (1.2 equiv) in ethanol undergoes reflux for 4–6 hours. The reaction is catalyzed by triethylamine (TEA, 0.1 equiv), yielding the target compound at 65–72% efficiency. Key parameters include:

Thiourea-Based Cyclization

Alternative protocols use tetralin-1-thiourea derivatives. Benzyl trimethyl ammonium tribromide (1.1 equiv) in anhydrous acetonitrile facilitates cyclization at room temperature over 48 hours, achieving 61% yield. This method avoids hazardous bromine gas, enhancing safety profiles for industrial applications.

Multicomponent One-Pot Synthesis

Recent advances employ one-pot strategies to streamline synthesis. A three-component reaction of tetralin-1-amine, thiosemicarbazide, and hydrazonoyl chlorides in dioxane with TEA catalysis produces the target compound in 58–69% yield.

Reaction Conditions

-

Catalyst : TEA (10 mol%) accelerates imine formation and cyclization.

-

Solvent : Dioxane enables homogeneous mixing while stabilizing reactive intermediates.

-

Time : 2–4 hours under reflux balances conversion and decomposition risks.

Table 1: One-Pot Synthesis Optimization

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst (TEA) | 10 mol% | 69 |

| Temperature | 90°C | 65 |

| Solvent | Dioxane | 68 |

| Reaction Time | 3 hours | 67 |

Reductive Amination of Preformed Thiazoles

Post-cyclization functionalization allows access to complex derivatives. SKA-49, a structural analog, is synthesized via reduction of 2-nitro-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole using zinc (5.0 equiv) and HCl (conc., 70 mL) in ethanol. The nitro group is selectively reduced to an amine at 25–27°C, achieving 27% yield after recrystallization.

Challenges and Solutions

-

Over-reduction risks : Controlled zinc addition prevents C–S bond cleavage.

-

Purification : Petroleum ether/benzene (70:30) mixtures improve crystal purity.

Industrial-Scale Production Methods

While lab-scale methods are well-documented, industrial synthesis requires cost and safety adjustments.

Continuous Flow Reactor Design

A pilot study using microreactors demonstrated 84% yield at 120°C with residence times under 10 minutes. Key advantages include:

Green Chemistry Approaches

Microwave-assisted synthesis in water achieves 75% yield in 20 minutes, eliminating organic solvents. This method aligns with sustainable manufacturing principles but requires specialized equipment.

Analytical Validation and Characterization

Rigorous quality control ensures compound integrity across synthesis routes.

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity for all methods.

Comparative Analysis of Methods

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Hantzsch (α-bromo) | 72 | 98.5 | Moderate |

| One-Pot Multicomponent | 69 | 97.8 | High |

| Reductive Amination | 27 | 95.2 | Low |

| Continuous Flow | 84 | 99.1 | High |

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while substitution reactions could introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Medicinal Chemistry

Antihypertensive Activity

Research has indicated that derivatives of naphtho[1,2-d]thiazol-2-ylamine, such as 2-amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole, may activate potassium channels (KCa3.1), which are crucial in regulating vascular tone and blood pressure. This activation presents a novel therapeutic approach for treating hypertension . The compound's ability to lower blood pressure suggests its potential as a lead compound for developing new antihypertensive drugs.

Neuroprotective Effects

Studies have shown that compounds with similar thiazole structures exhibit neuroprotective properties. These compounds can potentially be explored for their effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves modulation of neurotransmitter systems or reduction of oxidative stress .

Materials Science

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to act as a hole transport material in organic light-emitting diodes (OLEDs) has been investigated. The compound's stability and charge transport characteristics are critical for enhancing the efficiency of OLEDs .

Polymer Chemistry

In polymer science, this compound can serve as a building block for synthesizing novel polymers with specific functionalities. Its incorporation into polymer matrices can improve thermal stability and mechanical properties while introducing thiazole-based functionalities that may enhance the material's performance in various applications .

Chemical Intermediate

Synthesis of Bioactive Compounds

this compound can act as an intermediate in the synthesis of more complex bioactive molecules. Its reactivity allows it to participate in various chemical reactions such as nucleophilic substitutions and cyclization processes to form other valuable compounds used in pharmaceuticals .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological processes. The exact pathways and molecular targets are still under investigation, but its structure suggests it could interact with proteins involved in cell signaling or metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- The target compound shares synthetic similarities with derivatives in and , particularly in using cyclization and functional group interconversion.

- Eco-friendly methods (e.g., Mn(III)-mediated synthesis ) offer higher yields compared to traditional reflux-based routes .

Physicochemical Properties

Key Observations :

- Hydrogenation of the naphthalene ring (e.g., 4,5-dihydro derivatives) increases thermal stability (m.p. >300°C vs. 256–292°C for non-hydrogenated analogs ).

Key Observations :

- Amino-substituted thiazoles (e.g., compound 2 ) show enhanced antimicrobial potency compared to non-amino analogs.

Biological Activity

Overview

2-Amino-6,7,8,9-tetrahydronaphtho(2,1-D)thiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring fused with a naphthalene moiety, which contributes to its unique structural properties and biological interactions. Research has indicated its potential as an antimicrobial and anticancer agent, among other therapeutic applications.

The synthesis of this compound typically involves cyclization reactions between 2-naphthylamine and thioamide derivatives under specific conditions. Common reagents include various nucleophiles and cyclizing agents, with reaction conditions optimized for yield and purity.

Chemical Structure:

- Molecular Formula: C₁₁H₁₂N₂S

- CAS Number: 143174-11-2

Antimicrobial Properties

Research has highlighted the antimicrobial potential of this compound. Studies indicate that derivatives of this compound exhibit significant activity against various bacterial strains and fungi. For example, derivatives have shown enhanced efficacy against resistant strains of bacteria when compared to standard antibiotics .

Anticancer Activity

The anticancer properties of this compound have been investigated in several studies. In vitro assays demonstrated cytotoxic effects against multiple cancer cell lines including:

- HepG2 (liver cancer)

- MCF7 (breast cancer)

- A549 (lung cancer)

Table 1 summarizes the IC50 values for various derivatives against selected cancer cell lines:

| Compound Derivative | Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | HepG2 | 5.0 |

| Derivative B | MCF7 | 3.5 |

| Derivative C | A549 | 4.0 |

These findings suggest that modifications to the thiazole structure can significantly enhance anticancer activity .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction could lead to the modulation of metabolic processes critical for cancer cell survival and proliferation.

Case Studies

- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various derivatives against a panel of cancer cell lines. Notably, one derivative exhibited an IC50 value of 3.5 µM against MCF7 cells, indicating strong potential as a lead compound for further development .

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of the compound showed that certain derivatives displayed significant inhibition against both Gram-positive and Gram-negative bacteria. The study concluded that these compounds could serve as templates for new antibiotic agents .

Q & A

Q. Table 1: Comparison of Synthetic Routes

| Method | Catalyst/Solvent | Yield (%) | Reference |

|---|---|---|---|

| SCl/Hünig’s base | Chlorobenzene, 115°C | 67–85 | |

| Thiourea cyclization | AcOH, reflux | 45–60 |

Key Variables:

- Temperature : Higher temperatures (100–120°C) favor sulfur extrusion and ring closure .

- Solvent polarity : Polar aprotic solvents (e.g., THF) improve regioselectivity but may reduce yield .

Basic: What spectroscopic techniques are most reliable for structural characterization?

Methodological Answer:

- H/C NMR : Assign peaks for aromatic protons (δ 7.2–8.5 ppm) and thiazole NH (δ 5.8–6.2 ppm). Confirm tetrahydronaphthalene protons at δ 1.5–2.8 ppm .

- HRMS (ESI) : Use high-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]) with <5 ppm error .

- IR Spectroscopy : Identify NH stretches (3300–3400 cm) and C=S bonds (1050–1150 cm) .

Advanced: What mechanistic pathways explain sulfur incorporation during synthesis?

Methodological Answer:

The dominant mechanism involves sulfur insertion via a six-membered dithiazine intermediate (Scheme 7 in ):

SCl activation : Forms a reactive sulfur dimer that bridges carbonyl and methyl groups.

Cyclization : Extrusion of sulfur atoms generates the planar thiazole ring .

Theoretical support : DFT calculations suggest that electron-withdrawing groups on the quinone core accelerate sulfur insertion .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 45% vs. 85%)?

Methodological Answer:

Discrepancies arise from:

- Impurity profiles : Unreacted quinone precursors may inflate yields. Use HPLC or TLC to quantify purity .

- Catalyst loading : Excess Hünig’s base (>2 eq.) can deprotonate intermediates, stalling cyclization. Optimize to 1.5 eq. .

- Workup protocols : Neutralization with NaHCO (vs. HCl) reduces side-product formation .

Basic: What pharmacological activities have been reported for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.